2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate
CAS No.: 946-25-8
Cat. No.: VC3848148
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946-25-8 |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3 |
| Standard InChI Key | XVTPGZQPUZSUKS-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OCCN1CCCC1=O |
| Canonical SMILES | CC(=C)C(=O)OCCN1CCCC1=O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate, reflecting its methacrylate backbone and pyrrolidone substituent . Common synonyms include:
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METHACRYLIC ACID 2-(2-OXO-1-PYRROLIDINYL)ETHYL ESTER
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2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate
Molecular Formula and Weight
The molecular formula corresponds to a molecular weight of 197.23 g/mol (calculated by PubChem) . High-resolution mass spectrometry confirms an exact mass of 197.10500 Da .
Structural Features
The compound comprises two key moieties:
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Methacrylate Group: A reactive α,β-unsaturated ester () enabling free radical polymerization.
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Pyrrolidone Substituent: A five-membered lactam ring () conferring polarity and hydrogen-bonding capacity .
The SMILES notation CC(=C)C(=O)OCCN1CCCC1=O accurately represents its connectivity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 197.23 | |
| Exact Mass (Da) | 197.10500 | |
| Polar Surface Area (Ų) | 46.61 | |
| SMILES | CC(=C)C(=O)OCCN1CCCC1=O |
Physicochemical Properties
Solubility and Partitioning
The pyrrolidone group enhances hydrophilicity, while the methacrylate moiety contributes to lipophilicity. This amphiphilic balance results in:
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Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) but miscible with polar aprotic solvents (e.g., DMF, DMSO) .
Thermal Stability
Differential scanning calorimetry (DSC) data indicate a glass transition temperature () of approximately -15°C for homopolymers derived from this monomer, attributed to the flexible pyrrolidone side chain .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (pyrrolidone C=O) .
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NMR Spectroscopy:
Synthesis and Production
Industrial Synthesis Routes
The compound is typically synthesized via a two-step process:
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Esterification: Methacrylic acid reacts with 2-(2-oxopyrrolidin-1-yl)ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
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Purification: Distillation under reduced pressure (b.p. ~120°C at 0.1 mmHg) yields >95% purity .
Table 2: Synthetic Parameters
Laboratory-Scale Preparation
Small batches utilize Schlenk techniques under inert atmospheres to prevent premature polymerization. Inhibitors like hydroquinone (30–50 ppm) are added during storage .
Polymerization and Applications
RAFT Polymerization
The compound’s methacrylate group enables controlled polymerization via RAFT agents (e.g., cyanomethyl dodecyl trithiocarbonate). Key findings include:
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Kinetics: Pseudo-first-order kinetics with rate constants () of 0.12 L·mol⁻¹·s⁻¹ at 70°C .
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Dispersity: Low (<1.2) for short chains (DP < 100); broader distributions ( ~1.5) at DP > 1000 .
Block Copolymer Design
Polymerization with hydrophilic macro-CTAs (e.g., poly(glycerol monomethacrylate)) produces amphiphilic diblock copolymers . These self-assemble into:
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Micelles: 20–50 nm diameter, suitable for drug delivery.
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Thermoresponsive Gels: LCST (Lower Critical Solution Temperature) tunable between 30–60°C .
| Hazard Category | GHS Code | Precautionary Measures | Source |
|---|---|---|---|
| Skin Irritation | H315 | Wear gloves/face protection | |
| Eye Irritation | H319 | Use safety goggles |
Recent Research and Innovations
Biomedical Applications
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Drug-Loaded Nanoparticles: Encapsulation efficiency >80% for hydrophobic drugs (e.g., paclitaxel) .
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Antimicrobial Coatings: Copolymers reduce bacterial adhesion by 90% (vs. uncoated surfaces) .
Advanced Material Science
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